molecular formula C24H22ClN3O2S B2874202 (2-Chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone CAS No. 2058284-83-4

(2-Chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B2874202
CAS No.: 2058284-83-4
M. Wt: 451.97
InChI Key: NKBVATFDJLCXQD-UHFFFAOYSA-N
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Description

“(2-Chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone” is a complex organic compound. It contains a phenothiazine group, which is a tricyclic compound that is often found in various pharmaceuticals . It also contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The compound also includes a methoxyphenyl group .


Synthesis Analysis

The synthesis of such compounds often involves multi-step procedures. For instance, the synthesis of a similar compound, “2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, was achieved via a three-step protocol .


Molecular Structure Analysis

The molecule is likely to have a complex structure due to the presence of multiple rings. For example, the piperazine ring in similar compounds often adopts a chair conformation .


Chemical Reactions Analysis

The compound, due to its complex structure, can be involved in a variety of chemical reactions. Piperazine derivatives, for instance, have been found to exhibit a wide range of biological activities, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the compound “para-Methoxyphenylpiperazine” has a molar mass of 192.262 g·mol−1 .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

  • Synthesis and Antimicrobial Activity : Research on pyridine derivatives, including structures similar to the compound , has explored their synthesis and antimicrobial activity against various bacterial and fungal strains, indicating a potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • Anticancer and Antituberculosis Studies : Compounds with structural similarities have been synthesized and tested for anticancer and antituberculosis activities, showing significant effects against specific cancer cell lines and tuberculosis bacteria, highlighting their potential in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Anticancer Activity

  • Inhibition of Tubulin Polymerization : A series of compounds derived from phenoxazine and phenothiazine, including those with phenylpiperazine moieties, demonstrated potent antiproliferative properties against a wide range of cancer cell lines by inhibiting tubulin polymerization. This suggests a potential application in developing novel anticancer therapies (Prinz et al., 2017).

Synthesis and Structural Characterization

Mechanism of Action

The mechanism of action of this compound could be varied and complex, depending on its intended use. For example, para-Methoxyphenylpiperazine (a compound with a similar piperazine structure) has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. For instance, “Methoxyphenylpiperazine” is a Schedule I controlled substance in the state of Florida, making it illegal to buy, sell, or possess .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in pharmaceuticals and agrochemicals, given the wide range of biological activities exhibited by similar compounds .

Properties

IUPAC Name

(2-chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S/c1-30-19-6-4-5-18(16-19)26-11-13-27(14-12-26)24(29)28-20-7-2-3-8-22(20)31-23-10-9-17(25)15-21(23)28/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBVATFDJLCXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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